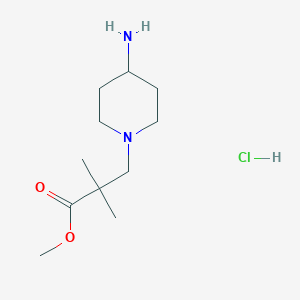

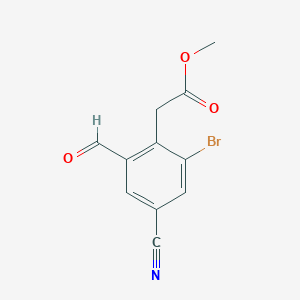

![molecular formula C10H11N5O2 B1414324 2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide CAS No. 2197062-97-6](/img/structure/B1414324.png)

2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide

説明

2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide, abbreviated as 2-4-5-O-PAT, is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of novel compounds, to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of certain compounds. In

科学的研究の応用

Antimicrobial Activity

The presence of the 1,2,4-triazole ring in the compound’s structure suggests potential antimicrobial properties. Triazole derivatives have been widely studied for their ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The acetohydrazide group could further enhance this activity, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Compounds with a triazole moiety have shown promise in anticancer research. The electron-rich nature of the triazole ring can interact with biological targets in cancer cells, potentially leading to apoptosis or cell cycle arrest. Research into similar compounds could provide insights into novel therapeutic approaches for cancer treatment .

Anti-Inflammatory Properties

The structural similarity of this compound to known anti-inflammatory drugs suggests it may possess anti-inflammatory properties. By modulating inflammatory pathways, such as inhibiting the synthesis of pro-inflammatory cytokines, it could be a valuable addition to the anti-inflammatory drug arsenal .

Antiviral Applications

Triazole derivatives have been reported to exhibit antiviral activities against a broad range of RNA and DNA viruses. The compound’s potential to act as an antiviral agent could be explored further, particularly in the context of emerging viral infections .

Antidiabetic Activity

The pharmacophore present in “2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide” may offer antidiabetic benefits. By influencing insulin signaling pathways or enhancing glucose uptake, it could contribute to the management of diabetes .

Antioxidant Effects

The structural components of the compound, particularly the phenyl ring, may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases .

Antihelmintic Use

Compounds containing triazole rings have been used as antihelmintics. Their ability to disrupt the biological processes of parasitic worms makes them effective in treating helminth infections .

Antiulcer Activity

The compound’s structural similarity to drugs like omeprazole and pantoprazole, which contain a triazole ring, suggests potential antiulcer activity. It could work by reducing gastric acid secretion or protecting the stomach lining from erosive factors .

特性

IUPAC Name |

2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c11-13-9(16)5-7-1-3-8(4-2-7)15-6-12-14-10(15)17/h1-4,6H,5,11H2,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWQLRSRJVCYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

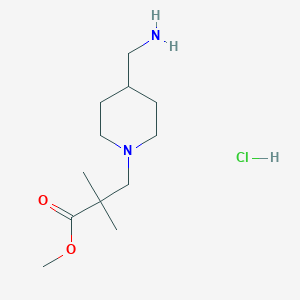

![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)

![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)

![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)

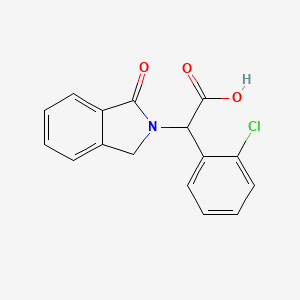

![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)